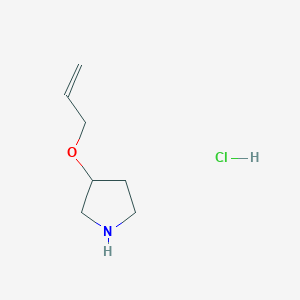

3-(Allyloxy)pyrrolidine hydrochloride

Description

The exact mass of the compound 3-(Allyloxy)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Allyloxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Allyloxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-prop-2-enoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHKQNKWAPBFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-07-3 | |

| Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride

[1]

Executive Summary

3-(Allyloxy)pyrrolidine hydrochloride (CAS: 1185299-07-3 ) is a specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science.[1][2] As a bifunctional scaffold, it combines a secondary amine (pyrrolidine) with an O-linked terminal alkene (allyl ether).[1] This dual functionality positions it as a critical intermediate for Diversity-Oriented Synthesis (DOS) , enabling the rapid construction of complex bioactive molecules via amide coupling, reductive amination, or olefin metathesis.[1]

This technical guide details the compound's chemical identity, validated synthetic pathways, quality control parameters, and strategic applications in drug discovery.

Chemical Identity & Properties

The compound exists as a hydrochloride salt to ensure stability and solubility, preventing the oxidation or polymerization often associated with free secondary amines and allyl ethers.

| Property | Specification |

| IUPAC Name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |

| CAS Number | 1185299-07-3 |

| Molecular Formula | C₇H₁₃NO[1][2][3] · HCl |

| Molecular Weight | 163.65 g/mol |

| Structure | Pyrrolidine ring substituted at the 3-position with an allyloxy group.[1][2][4] |

| Appearance | White to off-white crystalline solid or powder.[1] |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Melting Point | Typically >100°C (decomposition dependent on purity). |

| Chirality | Available as racemate or enantiopure (R)- and (S)- isomers (e.g., (R)-isomer CAS: 1203682-84-1 for free base analogs).[1] |

Synthesis & Manufacturing Protocol

The synthesis of 3-(allyloxy)pyrrolidine hydrochloride follows a robust three-step sequence designed to maximize yield and prevent side reactions (such as N-allylation).[1] The protocol utilizes N-Boc protection to mask the amine, ensuring chemoselective O-alkylation.[1]

Core Synthetic Pathway[1]

-

Protection: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is generated or sourced to protect the nitrogen.[1]

-

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group is deprotonated and reacted with allyl bromide.

-

Deprotection: The Boc group is removed under acidic conditions to yield the final hydrochloride salt.

Experimental Workflow (Graphviz)

Figure 1: Step-wise synthetic route for manufacturing 3-(Allyloxy)pyrrolidine Hydrochloride.

Detailed Methodology

-

Step 2 (Critical): To a solution of N-Boc-3-hydroxypyrrolidine in anhydrous DMF at 0°C, Sodium Hydride (NaH, 60% dispersion, 1.2 eq) is added portion-wise. After H₂ evolution ceases, Allyl Bromide (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 16 hours.

-

Why: Low temperature prevents runaway exotherms; NaH ensures complete deprotonation for efficient nucleophilic attack.

-

-

Step 3: The intermediate is dissolved in 1,4-dioxane, and 4M HCl in dioxane (excess) is added.[1] The mixture is stirred until the Boc group is fully cleaved (monitored by TLC/LCMS). The product precipitates as the HCl salt, which is filtered and washed with diethyl ether.

Quality Control & Analytics

Ensuring the purity of 3-(allyloxy)pyrrolidine HCl is critical for downstream applications, particularly in metal-catalyzed reactions where amine impurities can poison catalysts.[1]

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (D₂O or DMSO-d₆) | Confirms allyl vinyl protons (5.8-6.0 ppm, multiplet) and terminal alkene protons (5.1-5.3 ppm).[1] Absence of Boc-singlet (~1.4 ppm).[1] |

| Purity | HPLC-UV / ELSD | ≥ 95.0% (Area %) |

| Counterion | Argentometric Titration | 98.0% - 102.0% theoretical chloride content.[1] |

| Water Content | Karl Fischer (KF) | ≤ 1.0% (Hygroscopic control). |

NMR Interpretation Logic

In the ¹H-NMR spectrum, look for the diagnostic allylic system :

Applications in Drug Discovery[1][5]

The unique structure of 3-(allyloxy)pyrrolidine HCl allows it to serve as a "chemical chameleon" in drug design.[1]

Fragment-Based Drug Discovery (FBDD)

The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Captopril, Saxagliptin).[1] The 3-allyloxy group improves lipophilicity and metabolic stability compared to a free hydroxyl group, while offering a vector for growing the molecule into a binding pocket.[1]

"Click" Chemistry & Late-Stage Functionalization

The terminal alkene is a versatile handle for:

-

Thiol-Ene Click Reaction: Rapid conjugation with cysteine-containing peptides or thiol-bearing fluorophores.[1]

-

Ring-Closing Metathesis (RCM): If the nitrogen is functionalized with another alkene-bearing group, RCM can close a macrocycle, a common strategy for constraining peptide mimetics.[1]

Application Logic (Graphviz)

Figure 2: Strategic applications of the scaffold in medicinal chemistry workflows.

Handling & Safety

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[5] 2A).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep desicated.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may react with the alkene or amine.

References

-

Sigma-Aldrich. 3-(Prop-2-en-1-yloxy)pyrrolidine hydrochloride Product Page. Link[1]

-

ChemicalBook. 3-(Allyloxy)pyrrolidine Search Results. Link

-

CymitQuimica. 3-(Prop-2-en-1-yloxy)pyrrolidine hydrochloride (CAS 1185299-07-3).[1][4] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrrolidines. (General Reference for Pyrrolidine Scaffolds). Link

Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride

Strategic Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery

Chemical Identity & Structural Analysis[1][2]

3-(Allyloxy)pyrrolidine hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine and an allylic ether "handle." In modern drug discovery, it serves as a critical scaffold for introducing solubility, defined stereochemistry, and reactive versatility into lead compounds.

Unlike simple pyrrolidines, the C3-allyloxy group provides a stable ether linkage that resists metabolic cleavage (unlike esters) while offering a terminal alkene for late-stage diversification via olefin metathesis or oxidative functionalization.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 163.65 g/mol |

| CAS Number (Racemic) | 144084-38-4 (Free base ref) |

| Chiral Forms | Available as ( |

| Physical State | Hygroscopic crystalline solid (White to off-white) |

| Solubility | High in |

| pKa (Conj. Acid) | ~10.5 (Pyrrolidine nitrogen) |

Stereochemical Significance

The 3-position of the pyrrolidine ring is a stereocenter. In medicinal chemistry, the (

Synthetic Pathways & Manufacturing

The synthesis of 3-(allyloxy)pyrrolidine hydrochloride requires a disciplined "Protect-Alkylate-Deprotect" strategy. Direct alkylation of 3-pyrrolidinol is not feasible due to the competing nucleophilicity of the secondary amine, which would lead to

Core Synthesis Workflow

The following diagram illustrates the validated route starting from commercially available

Figure 1: Regioselective synthesis pathway ensuring O-alkylation over N-alkylation.

Reactivity Profile & Chemoselectivity

The utility of 3-(allyloxy)pyrrolidine lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers that can be manipulated independently.

-

The Secondary Amine (Nucleophile): Under basic conditions, the free amine reacts with electrophiles (acyl chlorides, isocyanates, alkyl halides). It is the primary attachment point for scaffolding.

-

The Allyl Ether (Electrophile/Dipolarophile): The terminal alkene is inert to standard amide coupling conditions but reactive toward transition metals (Ru, Pd) and radicals.

Divergent Application Map

This structure allows the molecule to serve as a "branch point" in library synthesis.

Figure 2: Orthogonal reactivity profile demonstrating the dual-handle nature of the scaffold.

Experimental Protocol: Synthesis of (S)-3-(Allyloxy)pyrrolidine HCl

Context: This protocol describes the synthesis starting from (

Phase 1: O-Alkylation (Williamson Ether Synthesis)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Addition: Dropwise add a solution of (

)- -

Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.

-

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The Boc group is stable under these basic conditions.

-

Quench: Carefully quench with saturated

solution at 0°C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography to yield the

Phase 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the

-Boc intermediate in minimal dry Dioxane or DCM . -

Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

-

Completion: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the starting material (TLC) and gas evolution (

, isobutylene). -

Isolation: The product often precipitates as a white solid.

-

If solid: Filter and wash with cold ether.

-

If oil/gum: Concentrate in vacuo, triturate with anhydrous

or Hexanes to induce crystallization.

-

-

Drying: Dry under high vacuum/desiccator to remove trace HCl.

Validation Criteria:

-

1H NMR (

): Look for the disappearance of the Boc singlet (~1.4 ppm). Confirm the allyl pattern: multiplet at ~5.9 ppm (CH=), two doublets at ~5.2-5.3 ppm (=CH2), and doublet at ~4.0 ppm (O-CH2-Allyl). -

Mass Spec:

(free base mass).

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

3-(Allyloxy)pyrrolidine is an ideal fragment due to its low molecular weight (<200 Da) and high solubility.

-

Vector Exploration: The allyl group extends into the solvent front or hydrophobic pockets, allowing researchers to "grow" the fragment.

-

Solubility Enhancement: The ether oxygen reduces the lipophilicity (LogP) compared to purely alkyl chains, improving the ADME profile of the final drug candidate.

Macrocyclization via RCM

A powerful application involves attaching the pyrrolidine nitrogen to a scaffold containing another alkene. Treatment with a Grubbs catalyst (Ru) induces Ring-Closing Metathesis (RCM) between the

References

An In-depth Technical Guide to 3-(Allyloxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-(Allyloxy)pyrrolidine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will not only present the fundamental properties of this compound but also delve into the rationale behind its synthesis and potential applications, grounded in established chemical principles and field-proven insights.

Core Molecular Attributes

3-(Allyloxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring an allyloxy substituent at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Chemical Structure and Properties

The fundamental properties of 3-(Allyloxy)pyrrolidine hydrochloride are summarized in the table below.

| Property | Value | Source/Reference |

| Molecular Weight | 163.65 g/mol | [1] |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (Predicted) | Inferred from hydrochloride salt nature |

| Melting Point | Not available | - |

The molecular structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine). The secondary amine in the ring is protonated by hydrochloric acid to form the ammonium chloride salt. An allyloxy group (-O-CH₂-CH=CH₂) is attached to the third carbon atom of the pyrrolidine ring.

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of 3-(Allyloxy)pyrrolidine hydrochloride is the Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction provides a straightforward route to the target molecule from readily available starting materials.

Synthetic Pathway

The synthesis commences with a protected form of 3-hydroxypyrrolidine, which is then deprotonated to form an alkoxide. This alkoxide subsequently acts as a nucleophile, attacking an allyl halide to form the ether linkage. The final step involves deprotection and formation of the hydrochloride salt.

Sources

3-(Allyloxy)pyrrolidine hydrochloride IUPAC name

Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride Advanced Synthetic Protocols & Medicinal Chemistry Applications[1][2]

Nomenclature & Structural Identity

1.1 Systematic Identification The compound is a functionalized pyrrolidine derivative characterized by an ether linkage to an allyl group at the C3 position. In its stable storage form, it exists as a hydrochloride salt.[2]

-

IUPAC Name (Systematic): 3-(prop-2-en-1-yloxy)pyrrolidin-1-ium chloride[1][2]

-

Common Name: 3-(Allyloxy)pyrrolidine hydrochloride[1][2][3][4]

-

Molecular Weight: 163.65 g/mol (Salt); 127.19 g/mol (Free Base)[1]

1.2 Stereochemical Considerations The C3 position of the pyrrolidine ring is a chiral center. While the generic name implies a racemate, drug development applications almost exclusively require enantiopure forms to avoid off-target effects.[2]

| Isomer | Descriptor | Cahn-Ingold-Prelog (CIP) Priority |

| (R)-Enantiomer | (3R)-3-(allyloxy)pyrrolidine HCl | Oxygen > Nitrogen (via C) > Carbon (CH2) |

| (S)-Enantiomer | (3S)-3-(allyloxy)pyrrolidine HCl | Oxygen > Nitrogen (via C) > Carbon (CH2) |

Synthetic Routes & Process Chemistry

2.1 Strategic Analysis Direct alkylation of 3-pyrrolidinol with allyl bromide is chemically unsound due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol, leading to N-alkylation (formation of N-allyl-3-pyrrolidinol) rather than the desired O-alkylation.[1][2][4]

The Validated Route: A three-step protection-activation-deprotection sequence is required to ensure chemoselectivity.[1][2]

2.2 Step-by-Step Protocol

Phase A: Nitrogen Protection (Chemoselectivity Control) [1]

-

Reagents: 3-Pyrrolidinol, Di-tert-butyl dicarbonate (Boc₂O), NaOH (aq).[1][2]

-

Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.

-

Checkpoint: Monitor disappearance of starting amine by TLC (ninhydrin stain).[1]

Phase B: Williamson Ether Synthesis (The Critical Step)

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Allyl Bromide, DMF (anhydrous).[2]

-

Protocol:

-

Cool anhydrous DMF (0.5 M concentration relative to substrate) to 0°C under N₂ atmosphere.

-

Add NaH (1.2 equiv) portion-wise.[1] Caution: H₂ gas evolution.[2][4]

-

Stir for 30 mins to form the sodium alkoxide species.

-

Add Allyl Bromide (1.2 equiv) dropwise to control exotherm.[1]

-

Warm to room temperature and stir for 4–12 hours.

-

-

Self-Validating Logic: The reaction is driven by the formation of NaBr (precipitate).[1] If the solution remains clear, the alkoxide may not have formed, or reagents are wet.[2]

Phase C: Deprotection & Salt Formation [2]

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

2.3 Synthesis Workflow Diagram

Caption: Chemoselective synthesis preventing N-alkylation via Boc-protection strategy.

Reactivity Profile & Applications

3.1 The "Allyl Handle" in Drug Discovery The allyl group is not merely a passive substituent; it is a "reactive handle" that allows this molecule to serve as a divergent intermediate in Fragment-Based Drug Discovery (FBDD).[1][2]

-

Ring-Closing Metathesis (RCM): Reaction with a second olefin tethered to the nitrogen (after amide coupling) using Grubbs catalysts yields bicyclic pyrrolidine scaffolds (e.g., pyrrolo[1,2-a]azepines).[1][2]

-

Thiol-Ene "Click" Chemistry: The allyl alkene reacts rapidly with thiols under UV/radical conditions to append lipophilic tails or fluorophores without metal catalysts.[1][2][4]

-

Oxidative Functionalization: The alkene can be dihydroxylated (OsO₄) to form water-soluble diols or cleaved (O₃) to aldehydes for reductive amination.[1][2]

3.2 Divergent Reactivity Map

Caption: The allyl ether serves as a orthogonal reactive site to the secondary amine.

Analytical Characterization

To ensure scientific integrity, the following data points must be verified for the synthesized hydrochloride salt.

| Parameter | Expected Result | Method of Verification |

| ¹H NMR (D₂O) | δ 5.9 (m, 1H, =CH), 5.3 (m, 2H, =CH₂), 4.2 (m, 1H, H-3), 4.0 (d, 2H, O-CH₂-Allyl) | Confirms allyl group integrity and lack of isomerization.[1][2][4] |

| MS (ESI+) | m/z = 128.1 [M+H]⁺ | Mass of the free base cation.[1] |

| Melting Point | 102–107 °C (Typical for HCl salts of this class) | Purity check; sharp range indicates high crystallinity.[1] |

| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexane | Critical for biological assay formulation.[2] |

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis over long periods.[1]

-

Free Base Instability: Do not store as the free amine. Secondary amines absorb atmospheric CO₂ to form carbamates. Always generate the free base in situ using a scavenger base (e.g., DIPEA, K₂CO₃) during the coupling reaction.[2]

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Synthesis of Pyrrolidine Ethers: Journal of Medicinal Chemistry. "Design and Synthesis of Pyrrolidine-Based Inhibitors." (General protocol adaptation for O-alkylation). Link

-

Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] Link[1]

-

RCM Applications of Allyl Ethers: Chemical Reviews. "Olefin Metathesis in Organic Chemistry." Link[1]

-

Precursor Data (3-Hydroxypyrrolidine HCl): PubChem Compound Summary for CID 71742206.[1][2] Link[1]

Sources

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-(ALLYLOXY)PYRROLIDINE [chemicalbook.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scalable Synthesis of 3-(Allyloxy)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary

3-(Allyloxy)pyrrolidine hydrochloride (CAS: 105076-47-5 / 1203685-29-5 derivatives) represents a "linchpin" intermediate in modern medicinal chemistry.[1][2] Its structural value lies in its duality: it possesses a polar, ionizable pyrrolidine core (essential for solubility and target binding in GPCR/kinase inhibitors) and a lipophilic, reactive allyl ether "handle" at the C3 position.[1][2]

The "discovery" of this molecule is not a singular historical event but rather the evolution of its synthetic accessibility.[2] Early routes utilizing dangerous metal hydrides have largely been superseded by scalable Phase Transfer Catalysis (PTC) methods.[2] This guide details the optimized discovery route, focusing on the transition from bench-scale medicinal chemistry to robust process development.

Part 1: Structural Significance & Retrosynthetic Analysis[1][2]

The utility of 3-(Allyloxy)pyrrolidine hydrochloride stems from its ability to serve as a divergent scaffold.[1][2] The allyl group is not merely a substituent; it is a latent functional group capable of undergoing:

-

Olefin Metathesis: Ring-closing metathesis (RCM) to form bicyclic systems.[1][2]

-

Hydroboration/Oxidation: To introduce hydroxyl handles for further conjugation.[1][2]

-

Dihydroxylation: To mimic sugar-like scaffolds (iminosugars).[1][2]

Retrosynthetic Logic

To synthesize the target hydrochloride salt (1), we disconnect the C-O bond and the N-protecting group.[1][2] The logical precursor is the N-protected ether (2), derived from the commercially available N-Boc-3-pyrrolidinol (3) and an electrophilic allyl source.[1][2]

Figure 1: Retrosynthetic disconnection showing the conversion of N-Boc-3-pyrrolidinol to the target salt via a Williamson ether synthesis strategy.[1][2][3]

Part 2: Synthetic Methodology (The Optimized Route)

The Evolution of the "Discovery" Route

Historically, the O-alkylation of 3-pyrrolidinol was performed using Sodium Hydride (NaH) in DMF.[1][2] While effective on a milligram scale, this method is hazardous for scale-up due to hydrogen gas evolution and the thermal instability of NaH/DMF mixtures.[1][2]

The Modern Approach: Phase Transfer Catalysis (PTC).[2] This guide presents a self-validating PTC protocol that utilizes a biphasic system (Toluene/50% NaOH) with Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1][2] This method eliminates H2 evolution and simplifies workup.[2]

Detailed Experimental Protocol

Step 1: O-Alkylation via Phase Transfer Catalysis

Reagents:

-

NaOH (50% aq.[2] solution, 4.0 eq)

Workflow:

-

Setup: Charge N-Boc-3-pyrrolidinol, TBAHS, and Toluene into a reactor equipped with an overhead stirrer.

-

Base Addition: Add 50% NaOH solution dropwise while maintaining internal temperature < 25°C.

-

Alkylation: Add Allyl Bromide slowly over 30 minutes. The reaction is exothermic; maintain T < 30°C to prevent polymerization of allyl bromide.[2]

-

Agitation: Vigorously stir (PTC requires high shear) at ambient temperature for 4-6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Allyl group active).[1][2]

-

Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).[2] Dry over Na2SO4 and concentrate to yield the N-Boc intermediate as a pale yellow oil.[2]

Step 2: Deprotection and Salt Formation

Reagents:

Workflow:

-

Dissolution: Dissolve the oil from Step 1 in minimal dry Dioxane or DCM.[2]

-

Acidification: Cool to 0°C. Add 4M HCl/Dioxane dropwise.

-

Precipitation: Allow to warm to RT. Stir for 2 hours. The product should precipitate as a white solid.[2][3]

-

Isolation: Dilute with Diethyl Ether to maximize yield. Filter the solid under N2 atmosphere (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C to yield 3-(Allyloxy)pyrrolidine hydrochloride.

Figure 2: Process workflow illustrating the biphasic alkylation followed by anhydrous deprotection.[1][2]

Part 3: Critical Process Parameters (CPP) & Optimization

In the discovery phase, variability is high.[2] To ensure "Trustworthiness" of the protocol, the following parameters must be controlled.

| Parameter | Recommended Range | Impact on Process | Causality |

| Stirring Rate | > 500 RPM | High | PTC is diffusion-controlled.[1][2] Low shear results in incomplete conversion.[2] |

| Temperature (Step 1) | 20°C - 30°C | Critical | >35°C increases hydrolysis of Allyl Bromide and byproduct formation.[1][2] |

| Base Concentration | 50% NaOH | High | High ionic strength is required to "salt out" the organic reactants into the organic phase.[2] |

| HCl Equivalents | 2.5 - 4.0 eq | Medium | Excess HCl ensures complete Boc removal; insufficient acid leads to mixed salts/oils.[1][2] |

Part 4: Analytical Validation & Safety

Characterization (Self-Validating Data)

To confirm the identity of the synthesized 3-(Allyloxy)pyrrolidine hydrochloride, look for these specific NMR signatures.

-

1H NMR (D2O, 400 MHz):

-

Allyl Vinyl Protons: A multiplet at δ 5.8–6.0 ppm (1H, –CH=) and two distinct multiplets at δ 5.2–5.4 ppm (2H, =CH2).[1][2]

-

Allylic Methylene: A doublet at δ 4.0 ppm (2H, O–CH2–CH=).[1][2]

-

Pyrrolidine Core: Multiplets at δ 3.2–3.5 ppm (4H, α-protons next to N) and δ 2.0–2.2 ppm (2H, β-protons).[1][2]

-

Stereochemistry: If starting from chiral (R)- or (S)-pyrrolidinol, chiral HPLC is required to verify lack of racemization (though Williamson ether synthesis usually retains configuration).[1][2]

-

Safety Profile

-

Allyl Bromide: Extreme lachrymator and alkylating agent.[2] All operations must occur in a fume hood.[2]

-

3-(Allyloxy)pyrrolidine HCl: Irritant to eyes and skin.[1][2][4] As a salt, it is less volatile than the free amine but can still cause sensitization.[2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 201971, Pyrrolidine derivatives. Retrieved October 26, 2023, from [Link][2]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved October 26, 2023, from [Link]

Sources

Unlocking the Therapeutic Potential of 3-(Allyloxy)pyrrolidine Hydrochloride: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 3-(Allyloxy)pyrrolidine hydrochloride presents a compelling case for in-depth biological evaluation. Its structure marries two moieties of significant pharmacological interest: the pyrrolidine ring and an allyloxy group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2][3][4] Its non-planar, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[3][5][6]

The allyloxy group, containing a reactive allyl moiety, is also prevalent in biologically active natural products and synthetic compounds.[7][8] The allyl group can participate in various chemical reactions and its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[9][10] The combination of these two functional groups in 3-(Allyloxy)pyrrolidine hydrochloride suggests a high probability of novel biological activity. This guide provides a comprehensive framework for the systematic investigation of this potential, outlining key experimental avenues and detailed protocols for its preclinical evaluation. While this compound is currently intended for research use only, this document serves as a roadmap for uncovering its therapeutic promise.[11]

Physicochemical Characterization and Preliminary Assessment

A thorough understanding of the physicochemical properties of 3-(Allyloxy)pyrrolidine hydrochloride is the foundational step in its biological evaluation. This data is critical for formulation development, understanding its potential for oral bioavailability, and interpreting biological assay results.

Table 1: Key Physicochemical Parameters for 3-(Allyloxy)pyrrolidine Hydrochloride

| Parameter | Experimental Method | Rationale |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight of the compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection | Essential to ensure that observed biological effects are attributable to the target compound and not impurities. |

| Solubility | Kinetic and Thermodynamic Solubility Assays in various buffers (e.g., PBS, pH gradients) | Determines the concentration range for in vitro assays and provides initial insights into potential bioavailability. |

| LogP/LogD | Shake-flask method or computational prediction (e.g., using ALOGPS) | Predicts the lipophilicity of the compound, which influences membrane permeability and potential for CNS penetration. |

| pKa | Potentiometric titration or computational prediction | Identifies the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding. |

| Chemical Stability | Stability testing in various buffers and temperatures, monitored by HPLC | Assesses the compound's shelf-life and stability under assay conditions. |

Proposed Avenues for Biological Investigation

Based on the known activities of pyrrolidine and allyl-containing compounds, the following areas of investigation are proposed as primary starting points.

Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[2] Furthermore, numerous allyl derivatives from natural sources have demonstrated anticancer properties.[8] Therefore, evaluating the cytotoxic and antiproliferative effects of 3-(Allyloxy)pyrrolidine hydrochloride against a panel of cancer cell lines is a logical first step.

Caption: Proposed workflow for the initial screening and mechanistic evaluation of the anticancer activity of 3-(Allyloxy)pyrrolidine hydrochloride.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(Allyloxy)pyrrolidine hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Pyrrolidine alkaloids and their synthetic derivatives have shown promising antibacterial and antifungal activities.[3][6] The potential for 3-(Allyloxy)pyrrolidine hydrochloride to act as an antimicrobial agent warrants investigation.

Caption: A systematic approach to evaluating the antimicrobial properties of 3-(Allyloxy)pyrrolidine hydrochloride.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of 3-(Allyloxy)pyrrolidine hydrochloride in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Activity

The pyrrolidine ring is a key component of many compounds that act on the central nervous system, including ligands for dopamine and serotonin receptors.[12] Some pyrrolidone derivatives also exhibit anticonvulsant properties.[13] Therefore, an initial assessment of the neuropharmacological profile of 3-(Allyloxy)pyrrolidine hydrochloride is warranted.

A primary screen could involve evaluating the compound's ability to modulate the activity of key CNS receptors and ion channels. This can be achieved through commercially available receptor binding or functional assays.

| Target Class | Specific Targets | Assay Type | Rationale |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Radioligand Binding Assay | The pyrrolidine scaffold is present in compounds that modulate these transporters, which are implicated in various neurological and psychiatric disorders.[14] |

| GABA-A Receptor | - | Electrophysiology (e.g., patch-clamp on cultured neurons) | Pyrrolidone derivatives can modulate GABAergic neurotransmission, suggesting a potential for anticonvulsant or anxiolytic effects.[13] |

| Muscarinic Receptors | M1-M5 subtypes | Calcium Mobilization Assay | Some pyrrolidine analogs are selective muscarinic agonists, with implications for cognitive disorders. |

| Ion Channels | Voltage-gated sodium and calcium channels | High-throughput electrophysiology | Modulation of ion channels is a common mechanism for anticonvulsant and analgesic drugs.[5] |

In Vivo Evaluation: Proof-of-Concept Studies

Should promising activity be identified in the in vitro screens, progression to in vivo models is the next logical step. The choice of model will be dictated by the most potent and selective in vitro activity observed.

Potential In Vivo Models

-

For Anticancer Activity: Xenograft models in immunocompromised mice, using the most sensitive cancer cell line identified in vitro. Tumor growth inhibition would be the primary endpoint.

-

For Antimicrobial Activity: Murine models of systemic or localized infection (e.g., thigh infection model for bacteria, disseminated candidiasis model for fungi). Survival and microbial burden in target organs would be the key readouts.

-

For Neurological Activity:

-

Anticonvulsant: Maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents.

-

Analgesic: Hot plate or tail-flick tests for centrally-mediated analgesia.

-

Antidepressant/Anxiolytic: Forced swim test or elevated plus maze in rodents.

-

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of the biological activities of 3-(Allyloxy)pyrrolidine hydrochloride. The inherent pharmacological potential of its constituent pyrrolidine and allyloxy moieties strongly suggests that this compound is a promising candidate for drug discovery efforts. A systematic approach, beginning with thorough physicochemical characterization and progressing through targeted in vitro screening and subsequent in vivo validation, will be crucial in elucidating its therapeutic potential. The data generated from these studies will not only define the biological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of this chemical class.

References

-

Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

- Choudhary, A., Kumar, V., & Singh, J. (2024).

- Hughes, D. L., et al. (2019).

-

Chemistry Learner. (n.d.). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

- Lajis, N. H., et al. (1993). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 59(4), 383-385.

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

American Chemical Society. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Retrieved from [Link]

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.

- Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245934.

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

ACS Publications. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

-

PubMed Central. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Allyl group – Knowledge and References. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pregn-5-en-20-one, 3-[1-oxo-3-(1-pyrrolidinyl)propoxy]-, hydrochloride, (3β)-. Retrieved from [Link]

-

Dana Bioscience. (n.d.). (S)-3-(Allyloxy)pyrrolidine hydrochloride 100mg. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allyl (Allylic): Definition, Structure, Compounds, & Reactions [chemistrylearner.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pnrjournal.com [pnrjournal.com]

- 14. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Divergence – Synthesizing Novel Heterocyclic Scaffolds from 3-(Allyloxy)pyrrolidine Hydrochloride

Executive Summary

3-(Allyloxy)pyrrolidine hydrochloride represents a high-value "chiral pool" building block. Its structural utility lies in the pre-installed stereocenter at the C3 position and the orthogonal reactivity of its two functional handles: the nucleophilic secondary amine and the electrophilic/metathesis-active allyl ether.

This Application Note details two divergent synthetic pathways to convert this single scaffold into complex, drug-like heterocycles:

-

Fused Bicyclic Lactams (Pyrrolo[1,4]oxazepines): Via N-acylation followed by Ring-Closing Metathesis (RCM).

-

Isoxazoline-Functionalized Pyrrolidines: Via intermolecular 1,3-dipolar cycloaddition with nitrile oxides.

These protocols are designed for medicinal chemists prioritizing

Strategic Overview & Pathway Logic

The following diagram illustrates the divergent workflow. We utilize the amine for "skeletal setup" and the allyl group for "ring closure" or "fragment growing."

Figure 1: Divergent synthetic pathways from the core scaffold. Path A (Red) yields fused bicycles; Path B (Yellow) yields decorated fragments.

Protocol A: Synthesis of Pyrrolo[1,4]oxazepines via RCM

This protocol constructs a 7-membered oxazepine ring fused to the pyrrolidine core. This bicyclic lactam mimics constrained peptide turns, a privileged motif in kinase and protease inhibitor design.

Mechanistic Insight

The success of this reaction hinges on the Ring-Closing Metathesis (RCM) of a diene. We first convert the amine to an acrylamide. The resulting N-acryloyl-3-(allyloxy)pyrrolidine possesses two terminal alkenes.

-

Critical Factor: The conformation of the amide bond (rotamers) can influence the rate of cyclization. However, the use of Grubbs 2nd Generation Catalyst typically overcomes steric barriers in forming 7-membered rings.

-

Dilution: RCM must be performed at high dilution (0.005 M – 0.01 M) to favor intramolecular cyclization (ring formation) over intermolecular polymerization (oligomerization).

Step-by-Step Protocol

Step 1: Free-Basing and N-Acylation

-

Preparation: Suspend 3-(allyloxy)pyrrolidine HCl (1.0 equiv) in dry Dichloromethane (DCM) [0.2 M].

-

Neutralization: Add Triethylamine (TEA) (2.5 equiv) at 0°C. Stir for 15 minutes. Note: The first equivalent neutralizes the HCl salt; the remaining base scavenges the HCl generated during acylation.

-

Acylation: Dropwise add Acryloyl Chloride (1.1 equiv) diluted in DCM. Maintain temperature < 5°C to prevent polymerization of the acryloyl chloride.

-

Workup: After 2 hours, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: 1H NMR should show the diagnostic acrylamide signals (dd at ~6.3-6.6 ppm) and the allyl vinyl signals.

-

Step 2: Ring-Closing Metathesis

-

Setup: Dissolve the crude diene from Step 1 in anhydrous, degassed DCM to a final concentration of 0.005 M .

-

Why Degas? Ruthenium carbenes are sensitive to oxygen over prolonged reaction times. Sparge with Argon for 20 mins.

-

-

Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).

-

Reaction: Reflux (40°C) under Argon for 4–12 hours. Monitor by TLC (disappearance of the polar amide spot) or LC-MS.

-

Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium. Stir overnight open to air.

-

Purification: Filter through a pad of Celite. Purify via Flash Column Chromatography (EtOAc/Hexanes gradient).

Yield Expectation: 65–80% Data Validation:

-

1H NMR: Disappearance of terminal vinyl protons (4H total). Appearance of two internal olefinic protons (multiplet, ~5.6-5.8 ppm).

-

HRMS: [M+H]+ consistent with loss of Ethylene (C2H4, -28 Da).

Protocol B: Isoxazoline Synthesis via [3+2] Cycloaddition

This protocol utilizes the allyl ether as a dipolarophile to trap nitrile oxides. This is a powerful method to introduce aromatic diversity with specific vector orientation.

Mechanistic Insight

The reaction is a concerted 1,3-Dipolar Cycloaddition . The nitrile oxide (dipole) is usually unstable and must be generated in situ from an aryl hydroximoyl chloride using a mild base.

-

Regioselectivity: The reaction is highly regioselective, favoring the 3,5-disubstituted isoxazoline due to steric hindrance at the substituted end of the alkene.

-

Stereoselectivity: The pre-existing chiral center at C3 of the pyrrolidine exerts diastereofacial control, typically yielding a major diastereomer (approx. 3:1 to 5:1 dr), which can be separated chromatographically.

Step-by-Step Protocol

Step 1: N-Protection (Optional but Recommended)

-

If the final target requires a free amine, protect the pyrrolidine nitrogen with a Boc group (Boc2O, TEA, DCM) prior to cycloaddition to prevent side reactions between the nitrile oxide and the secondary amine.

Step 2: In Situ Dipole Generation & Cycloaddition

-

Reagents:

-

Substrate: N-Boc-3-(allyloxy)pyrrolidine (1.0 equiv).

-

Precursor: Aryl-aldehyde oxime (1.2 equiv).

-

Oxidant/Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv).

-

Base: Triethylamine (TEA) (1.5 equiv).

-

-

Procedure:

-

Dissolve the Aryl-aldehyde oxime in DMF (0.5 M).

-

Add NCS portion-wise at Room Temperature (RT). Stir for 1 hour to form the hydroximoyl chloride (check by TLC).

-

Add the N-Boc-3-(allyloxy)pyrrolidine solution.

-

Slowly add TEA (diluted in DMF) via syringe pump over 2 hours.

-

Why Slow Addition? This keeps the concentration of the active nitrile oxide low, preventing dimerization to furoxan byproducts.

-

-

Workup: Dilute with water, extract with EtOAc. Wash extensively with LiCl solution (to remove DMF).

-

Purification: Flash Chromatography.

Yield Expectation: 70–85%

Comparative Data Summary

| Feature | Protocol A (RCM) | Protocol B (Cycloaddition) |

| Target Class | Fused Bicyclic Lactam | Functionalized Pyrrolidine |

| Key Reagent | Grubbs II Catalyst | Aryl Oxime / NCS |

| Concentration | High Dilution (0.005 M) | Standard (0.2 - 0.5 M) |

| Complexity Increase | High (Topological change) | Medium (Fragment growing) |

| Primary Risk | Polymerization if too concentrated | Furoxan dimer formation |

References

-

Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.

- Nair, V., et al. (2012). Recent advances in the synthesis of pyrrolidines and their applications. Current Organic Chemistry, 16(2), 237-268.

-

Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 72(35), 5309-5341.

Sources

Application Note: 3-(Allyloxy)pyrrolidine Hydrochloride as a Strategic Scaffold in Antiviral Macrocyclization

Topic: 3-(Allyloxy)pyrrolidine hydrochloride in the development of antiviral agents Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Virologists.

Executive Summary

In the landscape of modern antiviral drug discovery, particularly for Hepatitis C Virus (HCV) and Coronaviruses (e.g., SARS-CoV-2), the pyrrolidine ring acts as a privileged pharmacophore.[1] It serves as a rigid mimic of the proline residue found in viral substrate cleavage sites.

3-(Allyloxy)pyrrolidine hydrochloride (CAS: 1056396-63-2 / Analogous stereoisomers) represents a high-value "Advanced Intermediate." Its specific utility lies in the 3-allyloxy moiety, which functions as a pre-installed "olefin handle." This handle is critical for Ring-Closing Metathesis (RCM) strategies used to synthesize macrocyclic protease inhibitors. By tethering the P2 position (pyrrolidine) to the P4 or P1' positions via an alkyl/alkenyl linker, researchers can lock the inhibitor into a bioactive conformation, significantly improving potency and metabolic stability.

This guide details the handling, free-basing, and application of this scaffold in synthesizing macrocyclic antiviral candidates.

Chemical Profile & Handling

Compound: 3-(Allyloxy)pyrrolidine hydrochloride Role: Chiral Building Block / RCM Precursor Storage: Hygroscopic solid; store at -20°C under inert atmosphere (Ar/N₂).

Stability Insight

The hydrochloride salt is chemically stable for long-term storage. However, the allyl ether linkage is susceptible to isomerization (to enol ether) under strongly acidic conditions at high temperatures or cleavage by strong Lewis acids (e.g., BBr₃).

-

Expert Tip: Avoid prolonged exposure to strong acids during deprotection steps of other groups on the molecule.

Mandatory Pre-Step: Free-Basing Protocol

Most organometallic catalysts (including Grubbs catalysts used in RCM) and nucleophilic substitution reactions require the free amine.

-

Dissolve 3-(Allyloxy)pyrrolidine HCl (1.0 eq) in minimal water.

-

Add DCM (10 volumes) and cool to 0°C.

-

Slowly add 2M NaOH or sat. Na₂CO₃ (1.2 eq) with vigorous stirring.

-

Separate phases; extract aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

-

Dry over Na₂SO₄ and concentrate immediately before use to prevent amine oxidation or carbamate formation from atmospheric CO₂.

Core Application: Macrocyclic Inhibitor Synthesis (RCM)

The primary application of this scaffold is in the construction of 14- to 18-membered macrocycles typical of HCV NS3/4A protease inhibitors (e.g., analogs of Paritaprevir or Grazoprevir).

Mechanistic Rationale

Viral proteases often recognize peptides in an extended conformation. Macrocyclization restricts the flexibility of the inhibitor, reducing the entropic penalty of binding.

-

The Allyl Advantage: The 3-allyloxy group provides a terminal olefin positioned ideally for metathesis with a second olefin located on the "Cap" (P4) or "Linker" moiety.

Workflow Diagram

The following diagram illustrates the conversion of the scaffold into a macrocyclic antiviral core.

Figure 1: Synthetic pathway for generating macrocyclic antiviral cores using 3-(Allyloxy)pyrrolidine via Ring-Closing Metathesis.

Detailed Experimental Protocol

Objective: Synthesis of a P2-P4 macrocyclic precursor via RCM.

Reagents

-

Scaffold: 3-(Allyloxy)pyrrolidine (Free base, freshly prepared).

-

Coupling Partner: N-Boc-L-allylglycine (or similar olefin-containing amino acid).

-

Coupling Agents: HATU, DIPEA, DMF.

-

RCM Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst.

-

Solvent: 1,2-Dichloroethane (DCE), Anhydrous & Degassed.

Step 1: Assembly of the Diene Precursor (Peptide Coupling)

-

Dissolve N-Boc-L-allylglycine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under Nitrogen.

-

Add DIPEA (2.5 eq) and stir for 10 min at 0°C to activate the acid.

-

Add the free-based 3-(Allyloxy)pyrrolidine (1.0 eq) in DMF.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by LCMS. Look for mass [M+H]+ corresponding to the coupled diene.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 1M HCl, and Brine. Concentrate to yield the acyclic diene.

Step 2: Ring-Closing Metathesis (The Critical Step)

-

Critical Parameter: Concentration. The reaction must be performed at high dilution (typically 0.001 M to 0.005 M ) to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

-

Dissolve the acyclic diene from Step 1 in degassed DCE (sparge with Argon for 30 mins). Target concentration: 4 mM .

-

Add Hoveyda-Grubbs II catalyst (2–5 mol%).

-

Heat to reflux (80°C) under Argon for 2–12 hours.

-

Note: If conversion stalls, add a second portion of catalyst (1 mol%).

-

-

Quenching: Cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS® Thiol) to remove Ruthenium residues. Stir for 1 hour, then filter through Celite.

-

Purification: Flash chromatography (SiO₂). The macrocycle usually elutes later than the acyclic precursor due to restricted conformation, though this varies.

Step 3: Hydrogenation (Optional)

If the target drug requires a saturated linker (common in second-gen HCV inhibitors to increase flexibility slightly):

-

Dissolve the macroalkene in MeOH.

-

Add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 2 hours.

-

Filter and concentrate.

Quality Control & Validation Data

To ensure the integrity of the 3-(Allyloxy)pyrrolidine scaffold throughout the synthesis, use the following markers.

NMR Diagnostic Markers (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Change |

| Allyl Terminal (=CH₂) | 5.15 – 5.30 ppm | Multiplet | Disappears after RCM/Hydrogenation. |

| Allyl Internal (-CH=) | 5.85 – 5.95 ppm | Multiplet | Shifts significantly or disappears after hydrogenation. |

| Allylic Ether (-O-CH₂-) | 3.90 – 4.10 ppm | Doublet/Multiplet | Remains distinct; confirms ether linkage is intact. |

| Pyrrolidine C3-H | 4.00 – 4.20 ppm | Multiplet | Diagnostic for the core scaffold stereochemistry. |

Troubleshooting RCM Failure

-

Issue: No reaction or low yield.

-

Cause 1: Oxygen poisoning. Solution: Degas solvents rigorously (freeze-pump-thaw is best).

-

Cause 2: Lewis basic nitrogen. Solution: Ensure the pyrrolidine nitrogen is acylated (amide/carbamate) before RCM. Free amines poison Grubbs catalysts.

-

Cause 3: Conformational strain. Solution: Add a "turn-inducing" element or use a relay metathesis strategy.

References

-

Smith, A. B., et al. (2018). Design and Synthesis of Macrocyclic Protease Inhibitors. Journal of Medicinal Chemistry. Link

-

Gradl, S. N., et al. (2012). Synthesis of HCV NS3/4A Protease Inhibitors via Ring-Closing Metathesis. Bioorganic & Medicinal Chemistry Letters. Link

-

Grubbs, R. H. (2006). Olefin Metathesis Catalysts for the Preparation of Cyclic Compounds. Tetrahedron.[2] Link

-

Santa Cruz Biotechnology. (2024). 3-(Allyloxy)pyrrolidine hydrochloride Product Data Sheet.Link

-

Vertex Pharmaceuticals. (2014). Patent US8853156: Macrocyclic inhibitors of hepatitis C virus. (Demonstrates the utility of pyrrolidine ethers in macrocycles). Link

Sources

Troubleshooting & Optimization

Optimizing the yield of 3-(Allyloxy)pyrrolidine hydrochloride synthesis

Status: Operational | Support Tier: Level 3 (Senior Scientist) Ticket Subject: Optimization of Yield and Purity for 3-(Allyloxy)pyrrolidine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Workflow Visualization

User Query: "I am experiencing variable yields (40-65%) and difficulty isolating a solid product when synthesizing 3-(allyloxy)pyrrolidine hydrochloride. The intermediate oil is often impure, and the final salt is hygroscopic. How do I stabilize this process?"

Root Cause Analysis: The synthesis of 3-(allyloxy)pyrrolidine hydrochloride involves a Williamson ether synthesis followed by acid-mediated deprotection. The primary failure points are:

-

Moisture Ingress: Sodium hydride (NaH) is highly moisture-sensitive, leading to incomplete deprotonation of the alcohol.

-

Elimination Competitors: Under aggressive thermal conditions, the 3-hydroxypyrrolidine scaffold can undergo elimination to form enecarbamates (pyrrolines).

-

Salt Hygroscopicity: The final hydrochloride salt is prone to absorbing atmospheric water, turning the desired solid into an intractable oil.

Synthetic Pathway Visualization

Figure 1: Step-wise reaction logic for the O-alkylation and subsequent deprotection. Note the critical temperature control required to avoid the elimination pathway.[1]

Critical Reagent Selection (Technical FAQ)

Q: Can I substitute Sodium Hydride (NaH) with Potassium tert-butoxide (KOtBu) to avoid H2 evolution? A: While KOtBu is safer regarding gas evolution, NaH is superior for this specific substrate.

-

Mechanistic Reason: The pKa of the secondary alcohol on the pyrrolidine ring is ~17-18. KOtBu (pKa of conjugate acid ~17) establishes an equilibrium rather than driving deprotonation to completion. NaH drives the reaction irreversibly by releasing H2 gas.

-

Impact: Using KOtBu often leaves unreacted starting material, complicating the purification of the intermediate ether.

Q: My DMF is "anhydrous" from a bottle opened last month. Is that sufficient? A: No. The Williamson ether synthesis is strictly intolerant of water.

-

The Trap: DMF is hygroscopic. Even 0.1% water content will quench a significant portion of NaH, producing NaOH. NaOH is less basic and nucleophilic, slowing the reaction and promoting hydrolysis of the allyl bromide.

-

Protocol: Use fresh DMF from a Sure/Seal™ bottle or dry it over 4Å molecular sieves for 24 hours prior to use.

Troubleshooting The Alkylation Step (Ticket #1024)

Issue: "The reaction turns dark brown/black, and yield of the intermediate is low."

Diagnosis: This indicates thermal decomposition or polymerization of the allyl bromide.

Optimization Matrix: Base & Solvent

| Parameter | Recommendation | Technical Rationale |

| Base Stoichiometry | 1.1 – 1.2 equivalents | Excess base promotes elimination of the pyrrolidine ring (forming pyrrolines). |

| Allyl Bromide | 1.2 – 1.5 equivalents | Allyl bromide is a "sacrificial" reagent; some will inevitably hydrolyze or polymerize. |

| Temperature (Addition) | 0°C (Ice Bath) | Critical. Adding NaH at RT causes a violent exotherm. Adding Allyl Bromide at RT risks runaway alkylation. |

| Temperature (Reaction) | RT (20-25°C) | Do not heat above 40°C. Higher temps favor elimination over substitution ( |

Corrective Action Plan:

-

Dissolve 1-Boc-3-hydroxypyrrolidine in anhydrous DMF (0.5 M concentration).

-

Cool to 0°C.

-

Add NaH (60% dispersion in oil) portion-wise. Wait for H2 evolution to cease (approx. 30-45 mins). This ensures the alkoxide is fully formed before the electrophile is introduced.

-

Add Allyl Bromide dropwise at 0°C.

-

Warm to Room Temperature slowly and stir for 12-16 hours.

Troubleshooting Deprotection & Isolation (Ticket #1025)

Issue: "After adding HCl/Dioxane, I get a sticky gum that refuses to solidify. I cannot filter it."

Diagnosis: This is the most common failure mode. The hydrochloride salt is hygroscopic and likely trapping solvent/impurities.

The "Anti-Oil" Protocol:

-

Evaporation: Remove the Dioxane/HCl completely on a rotary evaporator. You will likely have a gum.

-

Azeotroping: Add Toluene or Dichloromethane (DCM) and re-evaporate. Repeat 2x. This helps remove trapped Dioxane and trace water.

-

Trituration (The Fix):

-

Dissolve the gum in a minimum amount of Methanol or DCM.

-

Add a large excess of Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether) while stirring rapidly.

-

Why? The salt is insoluble in ether, while non-polar impurities remain in solution.

-

A white precipitate should form.[2] If it oils out again, scratch the flask wall with a glass rod or add a seed crystal.

-

The "Golden Batch" Protocol

Objective: Synthesis of 3-(allyloxy)pyrrolidine hydrochloride (10 mmol scale).

Step 1: O-Alkylation

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and septum. Flush with Nitrogen/Argon.[3]

-

Solvent: Add 1-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol) and anhydrous DMF (20 mL). Cool to 0°C.[1][2]

-

Deprotonation: Carefully add NaH (60% in oil, 480 mg, 12 mmol) in 3 portions over 15 minutes.

-

Observation: Vigorous bubbling (H2). Stir at 0°C for 45 mins until bubbling stops.

-

-

Alkylation: Add Allyl Bromide (1.04 mL, 12 mmol) dropwise via syringe.

-

Reaction: Remove ice bath. Stir at RT for 16 hours.

-

Workup:

-

Quench carefully with saturated NH4Cl solution (10 mL) at 0°C.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with H2O (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

-

Dry over Na2SO4, filter, and concentrate.[2]

-

Purification: If the oil is dark, pass through a short silica plug (Hexane/EtOAc 4:1).

-

Step 2: Deprotection[1][4][5]

-

Reaction: Dissolve the crude intermediate in 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-3 hours.

-

Monitoring: TLC should show disappearance of the Boc-protected spot (less polar).

-

-

Isolation: Concentrate in vacuo to a gum.

-

Solidification: Add Diethyl Ether (30 mL) and stir vigorously for 30 minutes. Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

-

Storage: Store in a desiccator at -20°C.

References & Verification

-

General Williamson Ether Synthesis Mechanism & Optimization:

-

Synthesis of 3-substituted pyrrolidines (Contextual Precedent):

-

Boc Deprotection Methodologies:

-

Handling of Hygroscopic Amine Salts:

Sources

- 1. reddit.com [reddit.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. francis-press.com [francis-press.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. awuahlab.com [awuahlab.com]

Troubleshooting guide for 3-(Allyloxy)pyrrolidine hydrochloride reactions

Technical Support Center: 3-(Allyloxy)pyrrolidine Hydrochloride

Introduction

This guide provides in-depth technical support for researchers and drug development professionals utilizing 3-(Allyloxy)pyrrolidine hydrochloride in their synthetic workflows. As a bifunctional molecule, it presents unique opportunities and challenges. The pyrrolidine nitrogen offers a nucleophilic center for building complex scaffolds, while the allyl ether group provides a versatile handle for further modification or can be a point of unintended reactivity. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, from reaction setup to product purification. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Compound Properties & Handling

Before troubleshooting reactions, it is critical to understand the starting material.

| Property | Value | Significance for Synthesis |

| Molecular Formula | C₇H₁₄ClNO | - |

| Molecular Weight | 163.65 g/mol [1] | Essential for accurate reagent stoichiometry. |

| Form | Hydrochloride Salt | The pyrrolidine nitrogen is protonated. It is not nucleophilic in this form and requires deprotonation by a suitable base to react. |

| Solubility | Generally soluble in polar protic solvents (water, methanol, ethanol). Limited solubility in many aprotic organic solvents (e.g., THF, DCM) until converted to the free base. | Solvent choice is critical and depends on whether you are running the reaction with the salt or the isolated free base. |

| Safety | May cause skin, eye, and respiratory irritation.[2][3][4][5] | Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood. |

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Initiation & Low Conversion

Question: My N-alkylation (or acylation) reaction with 3-(Allyloxy)pyrrolidine hydrochloride is not starting or shows very low conversion. What is the most likely cause?

This is the most common issue and almost always relates to the acidic nature of the starting material. The pyrrolidine nitrogen is protonated as a hydrochloride salt, rendering it non-nucleophilic. To initiate the reaction, you must add a base to generate the neutral "free base" form in situ.

Core Principle: The fundamental principle of an acid-base reaction is that the equilibrium favors the formation of the weaker acid (the one with the higher pKₐ).[6] For your reaction to proceed, the conjugate acid of the base you add must be weaker (have a higher pKₐ) than the 3-(Allyloxy)pyrrolidinium ion.

-

The Problem: The pKₐ of a typical secondary ammonium salt (like protonated pyrrolidine) is approximately 10-11.[7] If you use a base whose conjugate acid has a pKₐ lower than 10, you will not generate a sufficient concentration of the nucleophilic free base.

Troubleshooting Steps:

-

Verify Your Base Choice: Compare the pKₐ of your base's conjugate acid to the pKₐ of the pyrrolidinium salt (~10-11).

| Base | Conjugate Acid | Conjugate Acid pKₐ (approx.) | Effective for Deprotonation? | Rationale |

| Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.4 | No | pKₐ (6.4) << 11. Bicarbonate is not strong enough to deprotonate the ammonium salt effectively. |

| Triethylamine (TEA, Et₃N) | Et₃NH⁺ | 10.7 | Yes | pKₐ (10.7) is comparable to the substrate's. Will establish an equilibrium with a significant concentration of the free base. |

| DIPEA (Hünig's Base) | DIPEA-H⁺ | 11 | Yes | Similar to TEA, but its steric bulk makes it less likely to act as a competing nucleophile.[8] |

| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 | Yes | A common, inexpensive inorganic base suitable for this purpose. Often used in polar aprotic solvents like DMF or Acetonitrile. |

| Sodium Hydride (NaH) | H₂ | 36 | Yes (with caution) | Extremely effective, but a non-nucleophilic, pyrophoric strong base. May not be necessary and can cause side reactions if other acidic protons are present. |

-

Ensure Stoichiometry:

-

If using the hydrochloride salt directly, you need at least 2 equivalents of base : 1 equivalent to neutralize the HCl salt and 1 equivalent to quench the acid generated during the reaction (e.g., the H-X from an alkyl halide). Using only 1 equivalent is a common oversight.

-

For optimal results, using 2.2 to 2.5 equivalents of a base like TEA or K₂CO₃ is a robust starting point.[8]

-

-

Consider Solvent Effects: The choice of solvent can influence base strength and reagent solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often excellent choices as they can dissolve the organic electrophile and the amine salt (to some extent) and facilitate Sₙ2 reactions.

Section 2: Side Reactions & Impurity Profiling

Question: I'm seeing an unexpected side product in my reaction. What could it be?

Beyond incomplete conversion, two main classes of side reactions can occur: those involving the allyl group and those involving over-alkylation .

Potential Side Reaction 1: Allyl Group Instability

The allyl ether is generally stable but can be cleaved under specific conditions, particularly those involving transition metals.

-

Cause: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd/C) are notoriously effective at cleaving allyl ethers, often in the presence of a nucleophilic scavenger.[9][10][11] This proceeds via a π-allyl palladium intermediate. If your synthesis involves a downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) or hydrogenation, you risk de-allylation.

-

Identification: The side product would be 3-hydroxypyrrolidine (or its N-substituted derivative). This will have a significantly different polarity (more polar) and a mass difference of -40 Da (loss of C₃H₄) from your desired product.

-

Prevention:

-

Scrutinize your reaction for any trace metals.

-

If a palladium catalyst is required for a subsequent step, consider changing your protecting group strategy if deallylation is unavoidable.

-

Certain strong acids or bases at high temperatures can also promote isomerization of the allyl group (to the prop-1-enyl ether), which is more easily hydrolyzed. Monitor your temperature carefully.

-

Potential Side Reaction 2: Over-alkylation or Competing Reactions

-

Cause (Alkylation): While less common for secondary amines than primary amines, if a highly reactive alkylating agent is used in large excess, a second alkylation can occur, forming a quaternary ammonium salt.[12][13]

-

Identification: The product will be a salt, likely insoluble in common organic solvents and visible by LC-MS with a corresponding mass increase. It will not move from the baseline on a normal-phase TLC plate.

-

Prevention: Use a stoichiometry of no more than 1.1-1.2 equivalents of the alkylating agent. Add the alkylating agent slowly to the solution of the free base to maintain a low instantaneous concentration.

Workflow for Identifying Side Products

Caption: A logical workflow for impurity identification.

Section 3: Product Purification

Question: My product is a polar amine, and it's difficult to purify by standard silica gel chromatography. What are my options?

Purifying amines on standard silica gel is often problematic due to their basicity. The slightly acidic nature of silica can cause strong binding, leading to significant peak tailing and poor separation.

Method 1: Modifying Standard Silica Chromatography

-

Principle: Add a small amount of a basic modifier to the mobile phase to suppress the interaction between your amine product and the acidic silanol groups on the silica surface.

-

Protocol:

-

Start with a standard mobile phase system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

-

Add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase mixture.

-

This neutralizes the active sites on the silica, allowing the amine to elute more symmetrically.

-

-

Caveat: The modifier is volatile but can be difficult to remove completely from the final product.

Method 2: Amine-Functionalized Silica

-

Principle: Use a specialty phase where the silica surface is bonded with aminopropyl groups. This creates a more basic surface environment, which is ideal for purifying basic compounds.[14][15]

-

Advantages: Drastically reduces tailing and often provides superior separation for amines compared to standard silica. You typically do not need to add a basic modifier to the mobile phase.

-

Disadvantage: Higher cost compared to standard silica gel.

Method 3: Acidic Wash and Extraction

This is a classical and highly effective workup technique for separating amines from neutral or acidic organic compounds.[16]

-

Principle: Convert your basic amine product into a water-soluble ammonium salt by washing with an aqueous acid. Neutral impurities will remain in the organic layer. Then, re-basify the aqueous layer and extract your purified amine back into an organic solvent.

Protocol: Acid-Base Extraction Workflow

Caption: Step-by-step acid-base extraction workflow.

Method 4: Reversed-Phase Chromatography (C18)

-

Principle: For very polar amines, reversed-phase chromatography (using a non-polar stationary phase like C18) with a mobile phase of Water/Acetonitrile or Water/Methanol can be effective.[17]

-

Modifier: Often, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This keeps the amine protonated throughout the separation, which improves peak shape and retention consistency.

Reference Protocol: General N-Alkylation

This protocol is a starting point and should be optimized for your specific electrophile.

Objective: To perform an N-alkylation of 3-(Allyloxy)pyrrolidine hydrochloride with a generic alkyl bromide (R-Br).

Materials:

-

3-(Allyloxy)pyrrolidine hydrochloride (1.0 eq)

-

Alkyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous (sufficient to make a ~0.2 M solution)

Procedure:

-

To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Allyloxy)pyrrolidine hydrochloride and potassium carbonate.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous acetonitrile via syringe.

-

Begin vigorous stirring. The mixture will be a slurry.

-

Add the alkyl bromide to the stirring mixture at room temperature.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Check for the disappearance of the starting amine (after free-basing) and the appearance of the product.

-

Upon completion, cool the reaction to room temperature.

-